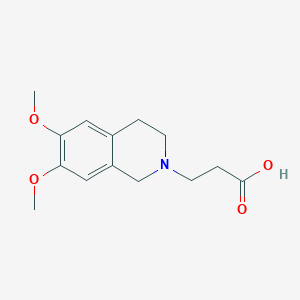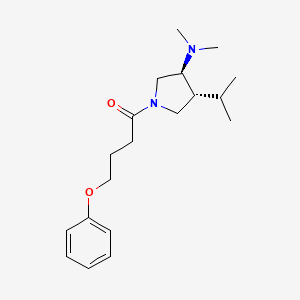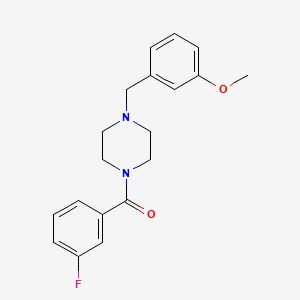![molecular formula C18H18N2O3 B5630327 phenyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B5630327.png)
phenyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phenyl carbamate derivatives often involves multi-step reactions, including acylation, nucleophilic substitution, and optimization of conditions to yield the desired compound. One approach detailed the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in antitumor drugs, synthesized from 6-chloropyrimidine-4-amine through acylation and nucleophilic substitution, optimized for efficient production (Gan et al., 2021).
Molecular Structure Analysis
The molecular and crystal structures of phenyl carbamates, including variations with pyridinyl groups, have been explored to understand their conformational and structural relationships. Research on methoxyphenyl-N-pyridinylcarbamates, for example, has provided insights into their crystal structures and conformational analysis, highlighting the role of N-H···N hydrogen bonds in structuring (Mocilac & Gallagher, 2012).
Chemical Reactions and Properties
Phenyl carbamates undergo various chemical reactions, including ring transformations that demonstrate the effects of substitution on the benzene ring, influencing the equilibrium between different tautomers. Studies on 2-furylcarbamates transforming to 5-hydroxy-3-pyrrolin-2-ones under certain conditions have shed light on such dynamic chemical behaviors (Yakushijin et al., 1981).
Physical Properties Analysis
The physical properties of phenyl carbamates, such as crystallography and polymorphism, are crucial for understanding their stability and behavior in different environments. The discovery of unknown polymorphs of phenyl carbamate and their characterization through techniques like PXRD and DSC has provided valuable insights into their phase transformations and physical characteristics (Wishkerman & Bernstein, 2008).
Chemical Properties Analysis
Investigations into the chemical properties of phenyl carbamates focus on their reactivity, bonding interactions, and the impact of structural variations on these aspects. The role of hydrogen bonding in determining the molecular structure and stability, as seen in compounds like tert-butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate, highlights the intricate balance of forces shaping the behavior of these molecules (Koch et al., 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
phenyl N-[2-(pyrrolidine-1-carbonyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(20-12-6-7-13-20)15-10-4-5-11-16(15)19-18(22)23-14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPGRJMHFDMFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-[2-(pyrrolidine-1-carbonyl)phenyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-{2-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5630245.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5630254.png)
![4-[1-(2-methoxyphenyl)cyclopentyl]phenol](/img/structure/B5630260.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-ethyl-N-methylpyrimidin-4-amine](/img/structure/B5630271.png)
![2-[(4-bromobenzyl)thio]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5630277.png)


![[(3R*,4R*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5630295.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5630304.png)
![N-[(3S*,4R*)-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5630308.png)


![methyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5630336.png)